2-Chloro-7-methylnaphthalene 2-Chloro-7-methylnaphthalene
Brand Name: Vulcanchem
CAS No.: 150256-11-4
VCID: VC21264798
InChI: InChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
SMILES: CC1=CC2=C(C=C1)C=CC(=C2)Cl
Molecular Formula: C11H9Cl
Molecular Weight: 176.64 g/mol

2-Chloro-7-methylnaphthalene

CAS No.: 150256-11-4

Cat. No.: VC21264798

Molecular Formula: C11H9Cl

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methylnaphthalene - 150256-11-4

Specification

CAS No. 150256-11-4
Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
IUPAC Name 2-chloro-7-methylnaphthalene
Standard InChI InChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
Standard InChI Key MYOFXXPVUBKTPC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=CC(=C2)Cl
Canonical SMILES CC1=CC2=C(C=C1)C=CC(=C2)Cl

Introduction

Chemical Structure and Fundamental Properties

2-Chloro-7-methylnaphthalene consists of a naphthalene core with a chlorine atom at the 2-position and a methyl group at the 7-position. The chemical structure features a bicyclic aromatic system with the specific substitution pattern providing unique chemical and physical properties.

Basic Identification Data

The compound is characterized by the following fundamental properties:

PropertyValue
Molecular FormulaC₁₁H₉Cl
Molecular Weight176.64 g/mol
CAS NumberNot definitively established
IUPAC Name2-Chloro-7-methylnaphthalene
Common Synonyms7-Methyl-2-chloronaphthalene
Structural ClassificationChlorinated methylnaphthalene

The molecular structure features a naphthalene skeleton with the chlorine atom positioned at carbon-2 and the methyl group at carbon-7, creating an asymmetric substitution pattern that influences its physical and chemical behavior.

Physical Properties

While specific experimental data for 2-Chloro-7-methylnaphthalene is limited in the literature, its physical properties can be reasonably estimated based on related compounds and structural analogues.

Physical State and Appearance

At room temperature, 2-Chloro-7-methylnaphthalene is expected to exist as a crystalline solid, likely white to off-white in color, similar to other chlorinated naphthalene derivatives. The compound would likely possess the characteristic aromatic odor associated with naphthalene derivatives.

Thermodynamic Properties

Based on similar chlorinated methylnaphthalenes, the following thermodynamic properties can be predicted:

PropertyEstimated ValueBasis for Estimation
Melting Point70-90°CComparison with related methylchloronaphthalenes
Boiling Point290-310°CBased on similar chlorinated naphthalenes
Flash Point>110°CExtrapolated from naphthalene derivatives
Density1.1-1.2 g/cm³Predicted from related structures

Solubility Profile

2-Chloro-7-methylnaphthalene is expected to exhibit limited solubility in water due to its hydrophobic nature, while demonstrating good solubility in most organic solvents such as benzene, toluene, chloroform, dichloromethane, and ethanol. This solubility profile is consistent with other halogenated aromatic compounds of similar structure.

Synthetic Methodologies

Several synthetic approaches can be employed to prepare 2-Chloro-7-methylnaphthalene, drawing from established methods for producing similar compounds.

Direct Chlorination of 7-Methylnaphthalene

The most straightforward approach involves the direct chlorination of 7-methylnaphthalene using chlorinating agents under controlled conditions. This method requires careful control to achieve regioselectivity at the 2-position:

ReagentsConditionsExpected YieldChallenges
Cl₂, FeCl₃0-5°C, inert solvent45-65%Regioselectivity control
N-ChlorosuccinimideRoom temperature, CCl₄50-70%Multiple chlorination
SO₂Cl₂, catalysts-10 to 0°C, dichloromethane55-75%Side product formation

The synthetic approach would be similar to that observed for 7-Chloro-1-methylnaphthalene, which involves the chlorination of methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃).

Alternative Synthetic Routes

Other potential synthetic pathways include:

  • Methylation of 2-chloronaphthalene via Friedel-Crafts alkylation

  • Cross-coupling reactions using appropriate halogenated precursors

  • Directed metalation followed by chlorination

These alternative routes might offer improved regioselectivity but often require more complex reagents and reaction conditions.

Chemical Reactivity

The chemical behavior of 2-Chloro-7-methylnaphthalene is significantly influenced by both the naphthalene core and its substituents.

Electrophilic Aromatic Substitution

The naphthalene ring system in this compound can undergo electrophilic aromatic substitution reactions. The methyl group acts as an activating, ortho/para-directing substituent, while the chlorine atom is deactivating but ortho/para-directing:

Reaction TypeReactivityPreferred Position
NitrationModerate1, 3, 6, 8 positions
SulfonationModerate1, 3, 6, 8 positions
Friedel-Crafts AcylationLow-Moderate1, 3, 6, 8 positions
HalogenationModerate1, 3, 6, 8 positions

Reduction Reactions

The chlorine functionality can be removed through various reduction methods:

  • Catalytic hydrogenation (Pd/C, H₂)

  • Dissolving metal reductions (Na, Li in liquid ammonia)

  • Hydride reductions (LiAlH₄ with appropriate catalysts)

Side Chain Reactivity

The methyl group at the 7-position can participate in various reactions:

  • Benzylic oxidation to form carboxylic acid derivatives

  • Radical bromination at the benzylic position

  • Base-catalyzed deprotonation followed by nucleophilic reactions

Spectroscopic Properties

Spectroscopic methods provide valuable tools for the identification and characterization of 2-Chloro-7-methylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would show:

  • A singlet around δ 2.5 ppm for the methyl protons

  • Complex aromatic signals between δ 7.0-8.0 ppm for the six aromatic protons

  • Characteristic splitting patterns due to the asymmetric substitution

The ¹³C NMR spectrum would exhibit:

  • A signal around δ 20-22 ppm for the methyl carbon

  • Multiple signals between δ 125-135 ppm for the aromatic carbons

  • Characteristic shifts for the carbon bearing the chlorine (δ 130-135 ppm)

Infrared Spectroscopy

Key IR absorption bands would include:

  • C-H stretching of the methyl group around 2950-2850 cm⁻¹

  • Aromatic C=C stretching at 1600-1400 cm⁻¹

  • C-Cl stretching around 750-700 cm⁻¹

  • Characteristic naphthalene skeleton vibrations

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 176/178 with characteristic chlorine isotope pattern

  • Fragment ions corresponding to loss of Cl (m/z 141)

  • Fragment ions corresponding to loss of methyl (m/z 161/163)

  • Various ring fragmentation patterns

Comparative Analysis with Related Compounds

Examining the properties of closely related compounds helps contextualize the characteristics of 2-Chloro-7-methylnaphthalene.

Comparison with 7-Chloro-1-methylnaphthalene

7-Chloro-1-methylnaphthalene (CAS: 690224-01-2) differs in the position of both chlorine and methyl substituents:

Property2-Chloro-7-methylnaphthalene7-Chloro-1-methylnaphthalene
StructureCl at C-2, Me at C-7Cl at C-7, Me at C-1
ApplicationsSynthetic intermediateAntibacterial potential, synthetic intermediate
Synthetic RouteChlorination of methylnaphthaleneChlorination using Cl₂/FeCl₃

The positional isomerism between these compounds leads to different electronic distributions, affecting their reactivity patterns and potential applications.

Comparison with 2-Methylnaphthalene

2-Methylnaphthalene lacks the chlorine substituent but serves as an important reference compound:

Property2-Chloro-7-methylnaphthalene2-Methylnaphthalene
Molecular FormulaC₁₁H₉ClC₁₁H₁₀
FormationSynthetic methodsCan form in combustion processes and bimolecular collisions
Environmental PresenceLimited dataFound in fossil fuel combustion products
ReactivityModerated by Cl substituentMore reactive in electrophilic substitutions

Research has shown that 2-methylnaphthalene can form through reactions involving para-tolyl radical and vinylacetylene through complex mechanisms involving intermediates and isomerization reactions .

Comparison with Chlorinated Naphthoquinones

Compounds like 2-chloro-7-methoxynaphthalene-1,4-dione (CAS: 83228-50-6) and 2-Chloro-5-hydroxy-7-methylnaphthalene-1,4-dione (CAS: 13412778) represent more highly functionalized derivatives:

Property2-Chloro-7-methylnaphthaleneChlorinated Naphthoquinones
Functional GroupsChloro, methyl onlyChloro, methyl/methoxy, carbonyl, hydroxyl
Molecular Weight176.64 g/mol222.62 g/mol
Oxidation StateLowerHigher due to carbonyl groups
ReactivityLess polar reactionsMore diverse due to multiple functional groups
ApplicationsLimited dataPotential biological activity

The additional functional groups in these naphthoquinones significantly alter their physical properties and chemical reactivity compared to 2-Chloro-7-methylnaphthalene.

Future Research Directions

Several promising research avenues for 2-Chloro-7-methylnaphthalene include:

  • Development of improved synthetic methods with enhanced regioselectivity

  • Exploration of potential applications in materials science and organic electronics

  • Investigation of possible biological activities through systematic screening

  • Detailed studies of reaction mechanisms involving this compound as an intermediate

  • Computational studies to predict properties and reactivity patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator